Cas no 2228688-58-0 (1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one)

1-(5-クロロ-1,3-ジメチル-1H-ピラゾール-4-イル)プロプ-2-エン-1-オンは、有機合成中間体として重要な化合物です。ピラゾール骨格とα,β-不飽和ケトン構造を併せ持つため、多様な反応性を示します。特に、5位の塩素原子と1,3位のメチル基が導入されることで、分子の安定性と反応選択性が向上しています。この化合物はヘテロ環化学や医薬品中間体合成において有用なビルディングブロックとして活用可能で、Michael付加反応や環化反応など、さまざまな変換反応に適用できます。また、結晶性が良好で取り扱いやすく、純度の高い製品を得やすい点も特徴です。

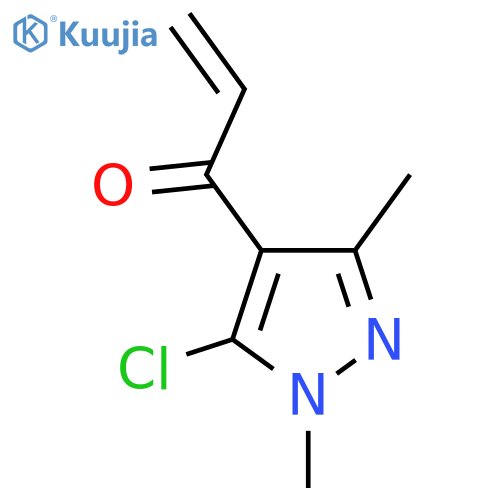

2228688-58-0 structure

商品名:1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

- EN300-1978253

- 2228688-58-0

-

- インチ: 1S/C8H9ClN2O/c1-4-6(12)7-5(2)10-11(3)8(7)9/h4H,1H2,2-3H3

- InChIKey: MWPNWTQGMSUFOB-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C=C)=O)C(C)=NN1C

計算された属性

- せいみつぶんしりょう: 184.0403406g/mol

- どういたいしつりょう: 184.0403406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 34.9Ų

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978253-1g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-1978253-5g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-1978253-0.1g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-1978253-0.25g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 0.25g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1978253-1.0g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-1978253-10g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 10g |

$4545.0 | 2023-09-16 | ||

| Enamine | EN300-1978253-5.0g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-1978253-0.5g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1978253-2.5g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-1978253-10.0g |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |

2228688-58-0 | 10g |

$6082.0 | 2023-06-02 |

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2228688-58-0 (1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one) 関連製品

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量